molecular formula C7H5Br2FO B1413294 2,5-Dibromo-3-fluorobenzyl alcohol CAS No. 1803784-67-9

2,5-Dibromo-3-fluorobenzyl alcohol

Cat. No.: B1413294
CAS No.: 1803784-67-9
M. Wt: 283.92 g/mol
InChI Key: QDSHZWDDVFJHCH-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-fluorobenzyl alcohol is an organic compound with the molecular formula C7H5Br2FO It is characterized by the presence of two bromine atoms, one fluorine atom, and a hydroxyl group attached to a benzene ring

Synthetic Routes and Reaction Conditions:

    Bromination and Fluorination: The synthesis of this compound typically involves the bromination of 3-fluorobenzyl alcohol. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

    Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can lead to the formation of 2,5-dibromo-3-fluorobenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2,5-dibromo-3-fluorobenzyl chloride.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: SOCl2 in the presence of pyridine.

Major Products Formed:

    Oxidation: 2,5-Dibromo-3-fluorobenzaldehyde or 2,5-Dibromo-3-fluorobenzoic acid.

    Reduction: 2,5-Dibromo-3-fluorobenzylamine.

    Substitution: 2,5-Dibromo-3-fluorobenzyl chloride.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Reagent in Organic Reactions: Serves as a reagent in various organic transformations, including cross-coupling reactions.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Drug Development: Utilized in the development of new therapeutic agents due to its unique structural features.

Industry:

    Material Science: Employed in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.

    Chemical Manufacturing: Used in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism by which 2,5-Dibromo-3-fluorobenzyl alcohol exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    2,5-Dibromobenzyl Alcohol: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    3-Fluorobenzyl Alcohol: Contains only the fluorine atom, making it less reactive compared to the dibromo derivative.

    2,5-Dichloro-3-fluorobenzyl Alcohol: Substitution of bromine with chlorine can alter the compound’s chemical and physical properties.

Uniqueness: 2,5-Dibromo-3-fluorobenzyl alcohol is unique due to the combination of bromine and fluorine atoms, which confer distinct electronic and steric effects. These properties make it a valuable compound for various synthetic and research applications, offering advantages over similar compounds in terms of reactivity and specificity.

Properties

IUPAC Name

(2,5-dibromo-3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSHZWDDVFJHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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